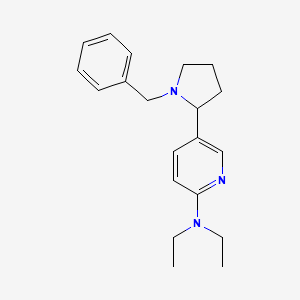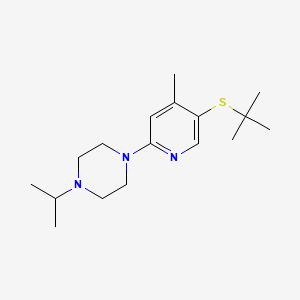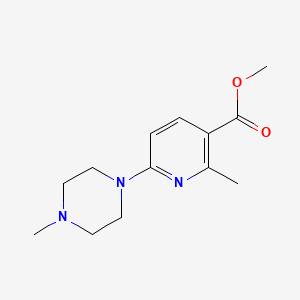![molecular formula C14H14N4 B11800452 (R)-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11800452.png)
(R)-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral organic compound that features a pyridine ring, a benzimidazole moiety, and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine typically involves multi-step organic reactions. One common route might include:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the pyridine ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the benzimidazole core.
Chiral amine introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
®-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly on the pyridine or benzimidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
In biological research, this compound might be investigated for its potential as a ligand for certain receptors or enzymes. Its ability to interact with biological macromolecules could make it a candidate for drug development.
Medicine
In medicinal chemistry, ®-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine could be explored for its therapeutic potential. It might exhibit activity against specific diseases or conditions, making it a lead compound for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in certain chemical processes. Its unique properties might make it suitable for specialized applications.
Mechanism of Action
The mechanism of action of ®-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. These interactions could modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine: The enantiomer of the compound , which might exhibit different biological activity.
1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)propanamine: A similar compound with a propanamine group instead of an ethanamine group.
1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)methanamine: A related compound with a methanamine group.
Uniqueness
®-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine is unique due to its specific chiral configuration and the presence of both pyridine and benzimidazole rings. This combination of features might confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H14N4 |
|---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
(1R)-1-(1-pyridin-3-ylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C14H14N4/c1-10(15)14-17-12-6-2-3-7-13(12)18(14)11-5-4-8-16-9-11/h2-10H,15H2,1H3/t10-/m1/s1 |
InChI Key |
XWGIRNNGNWUNEH-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=NC2=CC=CC=C2N1C3=CN=CC=C3)N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C3=CN=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5,6,7-Tetrahydrooxazolo[4,5-b]pyridine](/img/structure/B11800374.png)



![DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11800399.png)
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11800400.png)







